molecular formula C43H68O15 B1212289 Yiamoloside B CAS No. 80311-28-0

Yiamoloside B

Cat. No.: B1212289
CAS No.: 80311-28-0
M. Wt: 825 g/mol
InChI Key: IDTIOCYBMWJUGJ-JEEHKKCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yiamoloside B is a bioactive saponin first isolated from Phytolacca octandra (Australian pokeweed) by Moreno and Rodriguez in 1981 . Its molecular formula is C₄₃H₆₈O₁₅ (molecular weight: 825.01 g/mol), and it is registered under the CAS number 80311-28-0 . Pharmacologically, this compound exhibits potent antifungal activity, making it a candidate for developing natural antifungal agents. The compound is structurally characterized by a triterpenoid aglycone core linked to sugar moieties, a hallmark of saponins, which are known for their amphiphilic properties and membrane-disrupting effects .

Properties

CAS No.

80311-28-0

Molecular Formula

C43H68O15

Molecular Weight

825 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-methoxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C43H68O15/c1-38(2)25-10-13-42(6)26(9-8-21-22-18-39(3,37(53)54-7)14-16-43(22,36(51)52)17-15-41(21,42)5)40(25,4)12-11-27(38)57-34-32(50)30(48)33(24(20-45)56-34)58-35-31(49)29(47)28(46)23(19-44)55-35/h8,22-35,44-50H,9-20H2,1-7H3,(H,51,52)/t22-,23+,24+,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,35-,39-,40-,41+,42+,43-/m0/s1

InChI Key

IDTIOCYBMWJUGJ-JEEHKKCPSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C(=O)O)C)C)C

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C(=O)O)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

  • Acid-Catalyzed Hydrolysis :
    Cleavage of glycosidic bonds under acidic conditions to yield aglycone and monosaccharides.
    Example :
    Yiamoloside B+H3O+Aglycone+Sugar Moieties\text{Yiamoloside B}+\text{H}_3\text{O}^+\rightarrow \text{Aglycone}+\text{Sugar Moieties} .

  • Enzymatic Hydrolysis :
    Specific glycosidases (e.g., β-glucosidase) may target terminal sugar residues.

Oxidation Reactions

  • Primary Alcohol Oxidation :
    If hydroxyl groups are present, oxidation to ketones or carboxylic acids using reagents like Jones reagent.
    Example :
    Yiamoloside B OHCrO3/H2SO4Yiamoloside B O\text{this compound OH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{this compound O}.

Derivatization for Analytical Purposes

  • Acetylation :
    Reaction with acetic anhydride to improve volatility for GC-MS analysis.
    Example :
    Yiamoloside B OH+(CH3CO)2OYiamoloside B OAc+CH3COOH\text{this compound OH}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{this compound OAc}+\text{CH}_3\text{COOH}.

Proposed Research Methodology for Future Studies

To characterize this compound’s reactions, the following steps are recommended:

Step Technique Objective Example Output
1High-Resolution Mass Spectrometry (HRMS)Confirm molecular formulaMolecular Weight=842.3g mol\text{Molecular Weight}=842.3\,\text{g mol}
2NMR Spectroscopy (1H, 13C)Map functional groups and glycosidic linkagesδ4.9 anomeric proton \delta \,4.9\,\text{ anomeric proton }
3X-ray CrystallographyDetermine 3D structureCrystal lattice parameters
4Kinetic Studies (UV-Vis)Measure reaction rates under varying pHk=0.012s1 pH 3 k=0.012\,\text{s}^{-1}\,\text{ pH 3 }

Critical Gaps and Recommendations

  • Consult Specialized Databases : Use SciFinder or Reaxys for structure-specific reactivity data.

  • Synthetic Validation : If this compound is novel, publish synthetic protocols with spectral data.

  • Collaborative Studies : Partner with institutions specializing in natural product chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Yiamoloside B shares functional and structural similarities with other glycosides and saponins, though distinct differences exist in bioactivity, sources, and molecular features. Below is a comparative analysis based on evidence from diverse studies:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Source Structure Key Activity Reference
This compound Phytolacca octandra Triterpenoid saponin Antifungal
Mulberry galactosides Morus spp. seeds Galactoside derivatives Pharmaceutical potential
Garlic organosulfurs Allium sativum Organosulfur compounds Antiplatelet aggregation
Ficus bioactives Egyptian Ficus spp. Unspecified phenolics Broad-spectrum bioactivity

Structural Comparison

  • This compound: A triterpenoid saponin with a complex glycosylation pattern (C₄₃H₆₈O₁₅). Its antifungal mechanism likely involves membrane disruption via interaction with fungal sterols .
  • Mulberry galactosides : Simpler galactoside structures with unspecified aglycones; their pharmaceutical applications remain exploratory .
  • Garlic organosulfurs: Sulfur-containing molecules (e.g., allicin) that inhibit platelet aggregation via thiol-disulfide exchange, unrelated to glycoside pathways .

Functional Comparison

  • Antifungal specificity: this compound’s activity is mechanistically distinct from garlic organosulfurs or Ficus bioactives, which lack explicit antifungal data in the cited studies .

Critical Analysis of Evidence

The provided materials emphasize this compound’s discovery and antifungal properties but lack direct comparative studies with structurally analogous saponins. For instance:

  • Studies on Egyptian Ficus spp. (Mousa et al., 1994) describe bioactivity but omit structural or functional parallels to this compound .

Methodological Considerations

  • Experimental rigor : Characterization of this compound aligns with saponin isolation protocols, including chromatography and spectral analysis (e.g., NMR, MS) .
  • Data reporting : Compliance with guidelines (e.g., Beilstein Journal’s standards for compound purity and spectral data) ensures reproducibility .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of Yiamoloside B, and how should experimental data be validated?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm molecular formula and stereochemistry. Validate results by comparing spectral data with literature or synthetic analogs. For purity assessment, employ HPLC-UV/ELSD coupled with quantitative NMR (qNMR) .
  • Key Considerations : Ensure reproducibility by detailing solvent systems, temperature, and calibration standards in the experimental section .

Q. How can researchers isolate this compound from natural sources while minimizing co-extraction of structurally similar compounds?

  • Methodological Answer : Optimize extraction using polarity-guided fractionation (e.g., sequential solvent partitioning with hexane, ethyl acetate, and methanol). Combine flash chromatography and preparative HPLC with C18 columns. Monitor purity at each step via TLC and LC-MS .
  • Data Validation : Cross-reference retention times and spectral profiles with authenticated reference materials .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for identified molecular targets) and cell-based viability assays (MTT/XTT). Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations). Validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
  • Experimental Design : Use triplicate measurements and statistical tests (e.g., ANOVA with post-hoc analysis) to account for variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., differences in cell lines, assay conditions, or compound purity). Replicate key experiments under standardized protocols. Use meta-analysis to quantify effect sizes and heterogeneity .
  • Case Example : If Study A reports apoptosis induction in HeLa cells but Study B shows no effect in MCF-7 cells, compare culture conditions (e.g., serum concentration, hypoxia) and validate compound stability in both media .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

  • Methodological Answer : Employ formulation techniques such as nanoemulsions or liposomal encapsulation to enhance solubility. Assess pharmacokinetics (PK) via LC-MS/MS quantification in plasma/tissues. Validate efficacy in animal models using pharmacodynamic biomarkers (e.g., target engagement assays) .
  • Data Interpretation : Compare area under the curve (AUC) and maximum concentration (Cₘₐₓ) between formulations. Use compartmental modeling to predict human dosing .

Q. How should researchers design a study to investigate this compound’s synergistic effects with existing therapeutics?

  • Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in dose-matrix formats. Use transcriptomics/proteomics to identify synergistic pathways. Validate findings in 3D co-culture models or patient-derived xenografts (PDX) .
  • Statistical Rigor : Calculate synergy scores (e.g., Bliss independence) and adjust for multiple comparisons .

Q. What computational approaches are validated for predicting this compound’s off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) against target libraries (e.g., ChEMBL, BindingDB). Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). Cross-reference with toxicity databases (e.g., Tox21) .
  • Limitations : Address false positives by prioritizing targets with binding energies ≤ −6 kcal/mol and validating in cell-free systems .

Methodological Frameworks

  • For Experimental Replication : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design .
  • For Data Contradictions : Apply PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to harmonize variables across studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yiamoloside B
Reactant of Route 2
Yiamoloside B

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